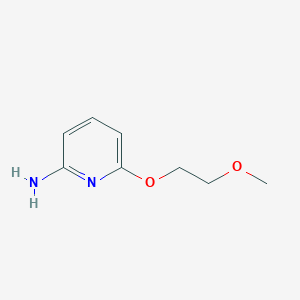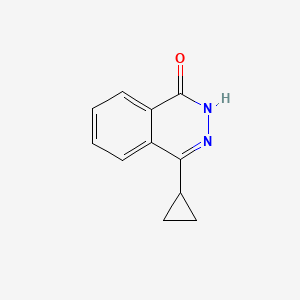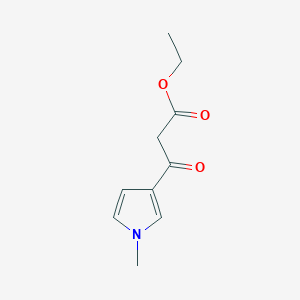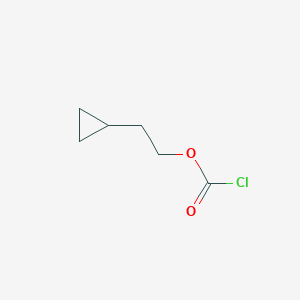
Methyl 4-(cyclopentyl(hydroxy)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(cyclopentyl(hydroxy)methyl)benzoate: is an organic compound characterized by its molecular structure, which includes a benzene ring substituted with a methoxy group and a cyclopentyl group with a hydroxymethyl substituent. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Benzene Derivative Synthesis: The synthesis typically begins with a benzene derivative, which undergoes a series of reactions to introduce the desired substituents.
Cyclopentyl Group Addition: The cyclopentyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Esterification: Finally, the carboxylic acid group is converted to its methyl ester form using methanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, with rigorous quality control measures in place.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides and strong bases are used in substitution reactions.
Major Products Formed:
Oxidation: Cyclopentyl(hydroxy)benzoic acid.
Reduction: Cyclopentyl(hydroxymethyl)benzyl alcohol.
Substitution: Halogenated derivatives of the benzene ring.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The compound exerts its effects through specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.
類似化合物との比較
Methyl 4-(cyclohexyl(hydroxy)methyl)benzoate: Similar structure but with a cyclohexyl group instead of cyclopentyl.
Methyl 4-(phenyl(hydroxy)methyl)benzoate: Similar structure but with a phenyl group instead of cyclopentyl.
Uniqueness: Methyl 4-(cyclopentyl(hydroxy)methyl)benzoate is unique due to its cyclopentyl group, which imparts different chemical and physical properties compared to its cyclohexyl and phenyl counterparts. This difference can influence its reactivity, solubility, and biological activity.
特性
分子式 |
C14H18O3 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
methyl 4-[cyclopentyl(hydroxy)methyl]benzoate |
InChI |
InChI=1S/C14H18O3/c1-17-14(16)12-8-6-11(7-9-12)13(15)10-4-2-3-5-10/h6-10,13,15H,2-5H2,1H3 |
InChIキー |
VQRCDLUNLCGLPD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C(C2CCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B15356919.png)
![Methyl 4-[(2-chlorophenyl)methylamino]-3-nitrobenzoate](/img/structure/B15356926.png)


![2-[(Benzhydrylamino)methyl]-4-chlorophenol](/img/structure/B15356946.png)
![tert-butyl N-[[3-chloro-5-[3-chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B15356952.png)




